REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[O:9][C:8]([CH2:11][CH3:12])=[N:7][C:6]=2[C:5]([N+:13]([O-])=O)=[C:4]([F:16])[CH:3]=1.[Cl:17][C:18]1[C:26]2[O:25][C:24]([CH2:27][CH3:28])=[N:23][C:22]=2[CH:21]=[C:20]([F:29])[CH:19]=1.S(=O)(=O)(O)O.[N+:35]([O-])([OH:37])=[O:36]>>[NH2:13][C:5]1[C:6]2[N:7]=[C:8]([CH2:11][CH3:12])[O:9][C:10]=2[C:2]([Cl:1])=[CH:3][C:4]=1[F:16].[Cl:17][C:18]1[C:26]2[O:25][C:24]([CH2:27][CH3:28])=[N:23][C:22]=2[CH:21]=[C:20]([F:29])[C:19]=1[N+:35]([O-:37])=[O:36]
|
Name
|
7-Chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=2N=C(OC21)CC)[N+](=O)[O-])F
|
Name
|
7-Chloro-2-ethyl-5-fluorobenzoxazole
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=2N=C(OC21)CC)F
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dryice-acetone bath was removed
|
Type
|
ADDITION
|
Details
|
Ice-water was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel using 5% ether in hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C2=C1N=C(O2)CC)Cl)F
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=2N=C(OC21)CC)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |